2-Vinyl-2-butenal
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Overview
Description
“2-Vinyl-2-butenal” is an organic compound with the molecular formula C6H8O . It is also known by other names such as “Crotonaldehyde, 2-vinyl-”, “2-Ethenyl-2-butenal”, and "2-Vinylcrotonaldehyde" . The molecular weight of this compound is 96.127 Da .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file . The structure is characterized by a double-bond stereo .
Physical and Chemical Properties Analysis
This compound has an average mass of 96.127 Da and a monoisotopic mass of 96.057518 Da . More detailed physical and chemical properties could not be found in the available resources.
Scientific Research Applications
Copper-Catalyzed Intramolecular Coupling
Fang and Li (2007) studied the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, leading to the formation of 2-methyleneoxetanes via a 4-exo ring closure. This research highlights the potential of using 2-vinyl-2-butenal derivatives in synthesizing oxetanes, which are valuable in various chemical synthesis processes (Fang & Li, 2007).
Dissociation Dynamics in Criegee Intermediates
Wang et al. (2022) explored the electronic spectroscopy and dissociation dynamics of vinyl-substituted Criegee intermediates, specifically 2-butenal oxide. This study provides insights into the reaction pathways and potential applications of these intermediates in atmospheric chemistry and environmental science (Wang et al., 2022).
Thermally Induced Rearrangements
Crawford, Lutener, and Cockcroft (1976) investigated the thermolysis of 2-vinyloxirane, leading to the formation of 2,3-dihydrofuran, 2-butenal, and other products. Their findings contribute to understanding the thermal stability and reactivity of vinyl compounds in high-temperature environments (Crawford et al., 1976).
Ruthenium-Catalyzed Transfer Hydrogenation
Patman et al. (2009) demonstrated the ruthenium-catalyzed transfer hydrogenation for direct vinylation of alcohols or aldehydes, using alkynes as vinyl donors. This method could be significant in pharmaceutical and fine chemical manufacturing, where selective vinylation is crucial (Patman et al., 2009).
Adsorption and Reaction on Pt(111)
Loh, Davis, and Medlin (2008) investigated the adsorption and reaction of 1-epoxy-3-butene, including 2-butenal, on Pt(111) surfaces using spectroscopy and temperature-programmed desorption. Their findings have implications for improving olefin hydrogenation selectivity in heterogeneous catalysis of unsaturated oxygenates, which is important in industrial chemical processes (Loh, Davis, & Medlin, 2008).
Thermal Degradation Studies
Liau, Yang, and Viswanath (1996) conducted a study on the thermal degradation of Poly(vinyl butyral) (PVB), observing the formation of 2-butenal among other products. This research provides valuable insights into the degradation processes of vinyl-based polymers, which is crucial for material science and engineering applications (Liau, Yang, & Viswanath, 1996).
Chitin-Based Polymer Hybrids
Sato et al. (1997) studied chitin-graft-poly(2-methyl-2-oxazoline)/poly(vinyl alcohol) blends, observing the yield of 2-butenal during thermal degradation. Their research offers insights into the thermal behavior and potential applications of chitin-based polymer hybrids in various industries (Sato et al., 1997).
Degradable Vinyl Polymers in Biomedicine
Delplace and Nicolas (2015) discussed the development of degradable vinyl polymers, highlighting their potential applications in biomedicine. This research underscores the importance of creating vinyl polymers that can degrade, opening up new opportunities in medical applications (Delplace & Nicolas, 2015).
Photodissociation Dynamics
Fathi and Meloni (2017) investigated the oxidation of 2-methylfuran initiated by O-(3P), leading to the formation of 2-butenal and other products. This study provides insights into the photodissociation dynamics of organic compounds, relevant to environmental chemistry and atmospheric studies (Fathi & Meloni, 2017).
Mechanism of Action
Safety and Hazards
Properties
CAS No. |
20521-42-0 |
---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(E)-2-ethenylbut-2-enal |
InChI |
InChI=1S/C6H8O/c1-3-6(4-2)5-7/h3-5H,1H2,2H3/b6-4+ |
InChI Key |
XOBGIOGZLQNHMM-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C(\C=C)/C=O |
SMILES |
CC=C(C=C)C=O |
Canonical SMILES |
CC=C(C=C)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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